![molecular formula C15H12ClN3O3S B5810772 N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5810772.png)
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O3It is characterized by the presence of a thiourea skeleton, which plays a vital role in its biological activity .
Preparation Methods
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenic effects of urease-producing bacteria .
Comparison with Similar Compounds
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-2-nitrobenzamide: This compound lacks the thiourea group, which may result in different biological activities.
N-[(3-chloro-2-methylphenyl)carbamothioyl]propanamide: This compound has a different substituent on the benzamide moiety, which can affect its reactivity and applications.
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide: This compound contains a furan ring, which may impart unique properties compared to the nitrobenzamide derivative.
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-11(16)6-4-7-12(9)17-15(23)18-14(20)10-5-2-3-8-13(10)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKVSYRFANUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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